

# Physicochemical Properties of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Technical Overview

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## Compound of Interest

Compound Name: 4-(2,6-Dimethylbenzoyl)isoquinoline

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**Abstract:** This document addresses the request for a detailed technical guide on the physicochemical properties of **4-(2,6-Dimethylbenzoyl)isoquinoline**. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular derivative of isoquinoline. While information on the parent isoquinoline molecule is readily available, data directly pertaining to the melting point, boiling point, pKa, logP, and solubility of **4-(2,6-Dimethylbenzoyl)isoquinoline** could not be retrieved.

This guide will, therefore, present the known physicochemical properties of the core isoquinoline structure as a foundational reference. Furthermore, it will provide a qualitative discussion on the anticipated influence of the 4-(2,6-Dimethylbenzoyl) substituent on these properties, offering a theoretical framework for researchers working with this or similar compounds.

## Data Unavailability for 4-(2,6-Dimethylbenzoyl)isoquinoline

Despite extensive searches, no specific experimental values for the key physicochemical properties of **4-(2,6-Dimethylbenzoyl)isoquinoline** were found in the public domain. This

suggests that the compound may be a novel chemical entity, a research intermediate not yet fully characterized, or that its properties have not been published in accessible literature. As a result, the quantitative data and detailed experimental protocols requested for this specific molecule cannot be provided at this time.

## Physicochemical Properties of Isoquinoline

To provide a useful frame of reference, the experimentally determined physicochemical properties of the parent molecule, isoquinoline, are summarized below. Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N	[2]
Molar Mass	129.16 g/mol	[2]
Melting Point	26-28 °C	[2]
Boiling Point	242 °C	[2]
pKa (of the conjugate acid)	5.14	[2][3]
logP	2.08	[4]
Water Solubility	4520 mg/L (at 25 °C)	[4]
Appearance	Colorless hygroscopic liquid or platelets	[2][3]

## Theoretical Influence of the 4-(2,6-Dimethylbenzoyl) Substituent

The introduction of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline ring is expected to significantly alter its physicochemical properties. The following is a qualitative analysis of these anticipated changes:

- **Melting and Boiling Points:** The addition of a large, rigid benzoyl group will substantially increase the molecular weight and surface area of the molecule compared to isoquinoline. This will lead to stronger intermolecular van der Waals forces and potentially dipole-dipole interactions. Consequently, the melting and boiling points of **4-(2,6-Dimethylbenzoyl)isoquinoline** are expected to be significantly higher than those of isoquinoline.
- **Solubility:** The benzoyl group is largely nonpolar, which will likely decrease the aqueous solubility of the compound compared to isoquinoline. The presence of the two methyl groups on the benzoyl ring may further enhance its lipophilicity. Solubility in organic solvents, however, is expected to be good.
- **pKa:** The isoquinoline nitrogen atom is basic.<sup>[2]</sup> The electronic effect of the benzoyl substituent at the 4-position will influence this basicity. The benzoyl group is generally electron-withdrawing, which would be expected to decrease the electron density on the isoquinoline ring system, including the nitrogen atom. This would make the nitrogen lone pair less available for protonation, resulting in a lower pKa (i.e., the compound would be less basic) compared to unsubstituted isoquinoline.
- **logP:** The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The large, hydrophobic 2,6-dimethylbenzoyl group will significantly increase the lipophilicity of the molecule. Therefore, the logP value of **4-(2,6-Dimethylbenzoyl)isoquinoline** is predicted to be considerably higher than that of isoquinoline.

## Experimental Determination of Physicochemical Properties

For researchers synthesizing or working with **4-(2,6-Dimethylbenzoyl)isoquinoline**, the following experimental protocols are standard methods for determining the key physicochemical properties:

- **Melting Point:** Determined using a melting point apparatus, where a small sample is heated, and the temperature range over which it melts is recorded.
- **Boiling Point:** Can be determined by distillation. For small quantities, micro-boiling point determination methods can be used.

- **pKa:** Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-alcohol mixture) and titrated with a standard acid or base, with the pH being monitored.
- **logP:** The shake-flask method is the traditional approach, involving partitioning the compound between octanol and water and measuring its concentration in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP values.
- **Solubility:** Can be determined by adding an excess of the compound to a solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

## Conclusion

While specific experimental data for **4-(2,6-Dimethylbenzoyl)isoquinoline** is not currently available in the public domain, this guide provides the foundational physicochemical properties of the parent isoquinoline molecule. Furthermore, it offers a theoretical framework for predicting how the 2,6-dimethylbenzoyl substituent will influence these properties. For definitive data, experimental determination using standard laboratory protocols is required. As research on this and related compounds progresses, it is anticipated that such data will become available in the scientific literature.

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